molecular formula C15H15NO3 B1370155 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-21-8

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

Cat. No. B1370155
CAS RN: 1187163-21-8
M. Wt: 257.28 g/mol
InChI Key: UPYQPJGEJNVBRY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoyl pyridine, which is a type of organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group) and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(3,5-Dimethoxybenzoyl)-6-methylpyridine” were not found, benzamide compounds (which are structurally similar) can be synthesized from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives .


Chemical Reactions Analysis

Specific chemical reactions involving “2-(3,5-Dimethoxybenzoyl)-6-methylpyridine” were not found in the search results .

Scientific Research Applications

Pharmaceutical Research: Antioxidant Properties

This compound has been studied for its antioxidant properties, which are crucial in pharmaceutical research. Antioxidants play a significant role in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease . The structure of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine suggests potential efficacy in scavenging free radicals, thus contributing to its antioxidant capabilities.

Antibacterial and Antimicrobial Applications

Research indicates that derivatives of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine exhibit antibacterial and antimicrobial activities . These properties are essential for developing new antibiotics and antiseptics, especially in the face of increasing antibiotic resistance.

Chemical Synthesis: Intermediate for Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules. Its benzoyl and pyridine components make it a versatile precursor in organic synthesis, leading to various end products used in medicinal chemistry and material science .

Enzyme Inhibition: Acetylcholinesterase Inhibitor

It has been identified as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is a target for drugs treating conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors can help increase levels of neurotransmitters in the brain.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-14(16-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYQPJGEJNVBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221199
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

CAS RN

1187163-21-8
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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